5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone
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Overview
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone: is an organic compound that features a dioxolane ring, a thienyl group, and a dodecyl ketone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst . The dodecyl ketone chain is then attached through a series of coupling reactions, often involving Grignard reagents or organolithium compounds .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under acidic or basic conditions to facilitate ring opening.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving ketones and thiophenes .
Industry: Used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism by which 5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions with aromatic residues in proteins . The dodecyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the thienyl and dodecyl groups.
Thiophene: Shares the thienyl group but lacks the dioxolane and dodecyl functionalities.
Dodecanone: Contains the dodecyl ketone chain but lacks the dioxolane and thienyl groups.
Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone is unique due to the combination of its three functional groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]tridecan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18-13-14-19(24-18)20-22-15-16-23-20/h13-14,20H,2-12,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSVSNIJQLEDSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641882 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]tridecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-02-6 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-tridecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]tridecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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